Home > Products > Screening Compounds P126182 > Ibutilide fumarate
Ibutilide fumarate - 122647-32-9

Ibutilide fumarate

Catalog Number: EVT-269897
CAS Number: 122647-32-9
Molecular Formula: C44H76N4O10S2
Molecular Weight: 885.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ibutilide fumarate is a synthetic compound classified as a Class III antiarrhythmic agent. [] In scientific research, it serves as a valuable tool for studying cardiac electrophysiology, particularly atrial and ventricular arrhythmias. [] Its primary role lies in its ability to modulate cardiac action potentials, making it useful for investigating the mechanisms underlying cardiac rhythm disturbances and potential therapeutic interventions.

Future Directions
  • Elucidating enantiomer-specific pharmacology and toxicology: Further investigations are needed to fully understand the individual contributions of each enantiomer to the overall pharmacological and toxicological profile. []

N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide

  • Relevance: This compound is the direct precursor to Ibutilide fumarate and shares an identical structure except for the fumarate salt. []

(R)-N-[4-[4-(dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide Hemifumarate (Artilide Fumarate)

  • Compound Description: Artilide fumarate is the R-(+)-enantiomer of Ibutilide fumarate and is also under investigation as a Class III antiarrhythmic agent. []
  • Relevance: Artilide fumarate is an enantiomer of Ibutilide fumarate, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. []

N-[4-[4-(di-n-butylalmino)-1-hydroxybutyl]-phenyl]methanesulfonamide

  • Compound Description: This compound is the free base form of Artilide Fumarate. []
  • Relevance: This compound shares a similar structure to Ibutilide fumarate, with the key difference being the replacement of the ethylheptylamino group with a di-n-butylalmino group. This compound is the direct precursor to Artilide fumarate and acts as its free base form. []
Source and Classification

Ibutilide fumarate is classified under antiarrhythmic drugs, specifically within the subclass of potassium channel blockers. It is typically administered intravenously in clinical settings, particularly for acute management of atrial fibrillation or flutter. The compound is marketed under the brand name Corvert and is produced in injectable form.

Synthesis Analysis

Methods and Technical Details

The synthesis of ibutilide fumarate involves several steps, primarily focusing on the reaction of specific precursors to yield the final product. One notable synthesis method includes:

  1. Starting Materials: Benzeneamine serves as the primary starting material.
  2. Reagents: Methanesulfonyl chloride is used in conjunction with anhydrous aluminum chloride as a catalyst.
  3. Reaction Conditions: The reaction typically occurs under reflux conditions in methylene dichloride for approximately 24 hours.
  4. Yield: This method has reported yields of up to 92%, showcasing its efficiency compared to earlier methods which had lower yields (40%-96%) .
Molecular Structure Analysis

Structure and Data

Ibutilide fumarate has a complex molecular structure characterized by its specific functional groups:

  • Molecular Formula: C20H36N2O3S·C4H4O4
  • Molecular Weight: Approximately 442.62 g/mol.

The structure features an amino alcohol backbone with a phenyl ring substituted with various alkyl groups, contributing to its pharmacological properties. The fumarate moiety enhances its solubility, making it more suitable for intravenous administration.

Chemical Reactions Analysis

Reactions and Technical Details

Ibutilide fumarate undergoes various chemical reactions during its synthesis and degradation:

  1. Formation Reaction: The initial reaction involves the nucleophilic substitution of methanesulfonyl chloride with benzeneamine, leading to the formation of an intermediate that subsequently reacts with fumaric acid.
  2. Degradation Pathways: Under stress conditions (heat, light, pH variations), ibutilide fumarate can degrade into several impurities, which have been characterized through high-performance liquid chromatography .

The stability of ibutilide fumarate is crucial for its efficacy; thus, understanding these reactions helps in optimizing storage conditions.

Mechanism of Action

Process and Data

Ibutilide fumarate exerts its antiarrhythmic effects primarily by blocking potassium channels responsible for repolarization during cardiac action potentials. This action prolongs the refractory period in cardiac tissues, thereby stabilizing heart rhythm:

  • Potassium Channel Blockade: By inhibiting rapid potassium currents (IKr), ibutilide increases the duration of the action potential.
  • Clinical Implications: This mechanism allows for effective conversion from atrial fibrillation or flutter to normal sinus rhythm, making it a critical drug in emergency settings.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Ibutilide fumarate typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and other polar solvents due to the presence of ionic groups.
  • Stability: The compound shows stability under controlled conditions but can degrade under extreme pH or thermal stress .

Additional analyses such as nuclear magnetic resonance spectroscopy confirm its structural integrity post-synthesis.

Applications

Scientific Uses

Ibutilide fumarate's primary application lies in cardiology, particularly for:

  • Acute Management: It is used for rapid conversion of atrial fibrillation or flutter to sinus rhythm in hospitalized patients.
  • Clinical Research: Ongoing studies explore its efficacy in various arrhythmias beyond atrial fibrillation, assessing long-term outcomes and safety profiles.
Mechanistic Pathways of Antiarrhythmic Action

Potassium Channel Blockade and Delayed Rectifier Current Modulation

Ibutilide fumarate exerts its primary antiarrhythmic effects through potent blockade of the rapid delayed rectifier potassium current (I~Kr~). This voltage-gated channel is critical for phase 3 repolarization of the cardiac action potential. Ibutilide binds selectively to I~Kr~ channels in atrial and ventricular myocytes, inhibiting outward potassium efflux. Concentration-dependent studies show significant I~Kr~ blockade at nanomolar concentrations (10⁻⁹ M), with peak efficacy observed at 10⁻⁷ M. Higher concentrations (>10⁻⁶ M) paradoxically reduce action potential prolongation due to a bell-shaped dose-response curve, suggesting secondary inhibitory mechanisms at supratherapeutic levels [2] [5].

Table 1: Effects of Ibutilide on Cardiac Potassium Currents

Current TypeEffect of IbutilideConcentration RangeFunctional Consequence
I~Kr~ (Rapid delayed rectifier)Potent blockade10⁻⁹ – 10⁻⁷ MProlonged repolarization phase
I~Ks~ (Slow delayed rectifier)Minimal effect>10⁻⁷ MNegligible clinical impact
I~to~ (Transient outward)Moderate inhibition10⁻⁷ MReduced early repolarization
I~K1~ (Inward rectifier)No significant effectTherapeutic dosesUnaltered resting potential

The drug's binding exhibits use-dependence, with enhanced efficacy at faster heart rates. Unlike other Class III agents (e.g., sotalol), ibutilide maintains its prolongation of action potential duration (APD) during tachyarrhythmias without reverse rate-dependency [8]. This unique property enables reliable termination of re-entrant circuits in atrial fibrillation and flutter.

Sodium Channel Activation and Slow Inward Current Dynamics

Beyond potassium channel blockade, ibutilide activates a slow, persistent inward sodium current (I~Na~) during the plateau phase (Phase 2) of the action potential. This novel mechanism occurs through modulation of voltage-gated sodium channels, promoting sustained sodium influx at membrane potentials between -60 mV and -20 mV. In guinea pig ventricular myocytes, ibutilide (10⁻⁷ M) increases late sodium current by 35-45%, which directly prolongs repolarization by counteracting potassium efflux [4] [7].

The sodium activation is calcium-independent and resistant to tetrodotoxin (TTX), distinguishing it from classical sodium channel mechanisms. Controversially, rabbit ventricular models show no APD shortening with sodium blockers (lidocaine or TTX), suggesting species-specific variations or minimal contribution in certain tissues [5]. Nevertheless, human studies confirm that combined I~Kr~ blockade and slow I~Na~ activation produce synergistic prolongation of atrial refractoriness—critical for converting atrial arrhythmias [3] [8].

Class III Electrophysiological Effects on Atrial/Ventricular Refractoriness

Ibutilide prolongs effective refractory periods (ERP) in both atria and ventricles by 25–40 ms at therapeutic concentrations. Human monophasic action potential (MAP) recordings demonstrate:

  • Atrial ERP increases by 53–60 ms (cycle lengths: 350–600 ms)
  • Ventricular ERP increases by 48–55 ms (cycle lengths: 350–600 ms)

Notably, ERP prolongation is frequency-independent, with comparable effects at slow (600 ms) and fast (350 ms) pacing cycles. This contrasts with pure I~Kr~ blockers like dofetilide, which exhibit reverse use-dependency (diminished efficacy at faster rates). Ibutilide’s unique kinetics enable consistent arrhythmia termination across physiological heart rates [8].

Table 2: Refractoriness Changes in Human Cardiac Tissue

TissuePacing Cycle Length∆ MAP Duration (ms)∆ ERP (ms)ERP/MAPD Ratio
Right atrium600 ms+60+58Unchanged
Right atrium350 ms+53+52Unchanged
Right ventricle600 ms+48+47Unchanged
Right ventricle350 ms+55+54Unchanged

The drug minimally affects conduction velocity, preserving atrioventricular nodal and His-Purkinje system function. This selective ERP prolongation disrupts re-entrant wavefronts without promoting conduction delays that could trigger new arrhythmias [1] [6].

Interaction with Cardiac Action Potential Phases (Phases 0–3)

Ibutilide’s phase-specific electrophysiological interactions reshape the entire cardiac action potential:

  • Phase 0 (Depolarization): No direct effect on fast sodium channels, preserving rapid upstroke velocity.
  • Phase 1 (Early repolarization): Moderate suppression of transient outward potassium current (I~to~), reducing notch depth.
  • Phase 2 (Plateau): Activated slow sodium current increases inward charge, prolonging plateau duration. Concurrent I~Kr~ blockade begins to dominate.
  • Phase 3 (Repolarization): Potent I~Kr~ inhibition delays potassium efflux, extending repolarization by 25–30%. This phase extension underlies QT prolongation on ECG [1] [7].

The integrated effect prolongs action potential duration (APD) heterogeneously across myocardial layers, with mid-myocardial M-cells showing the greatest sensitivity. This non-uniform prolongation increases transmural dispersion but is offset by ibutilide’s simultaneous sodium current activation, which stabilizes membrane potential during phase 3 [2] [5].

Comparative Analysis of Racemate vs. Enantiomer-Specific Activity

Ibutilide fumarate is administered as a racemic mixture containing equal parts d- and l-enantiomers. Electrophysiological studies reveal significant stereoselectivity:

  • The d-enantiomer demonstrates 3-fold greater potency in I~Kr~ blockade
  • The l-enantiomer contributes predominantly to slow sodium current activation
  • Combined enantiomers show synergistic APD prolongation exceeding either enantiomer alone [3] [4]

In vivo conversion efficacy for atrial flutter is 70% for the racemate versus 35–40% for isolated enantiomers at equivalent doses. Pharmacokinetic differences also exist: the l-enantiomer undergoes faster hepatic metabolism via CYP450 isoforms, yielding a shorter half-life (4.2 hrs vs. d-enantiomer’s 7.1 hrs). Despite these disparities, clinical formulations retain the racemate due to superior efficacy in terminating re-entrant arrhythmias [4] [7].

Table 3: Enantiomer-Specific Properties of Ibutilide

Propertyd-Ibutilidel-IbutilideRacemate
I~Kr~ blockade potencyHigh (IC₅₀: 15 nM)Moderate (IC₅₀: 48 nM)Synergistic
Slow I~Na~ activationMinimalHigh (+42% current)Combined effect
Atrial flutter conversion38%32%70–76%
Half-life in humans7.1 hrs4.2 hrs6 hrs
Protein binding40%40%40%
  • Ibutilide fumarate
  • Tetrodotoxin (TTX)
  • Lidocaine
  • Sotalol
  • Dofetilide
  • Amiodarone
  • Procainamide
  • Digoxin (mentioned in mechanism)
  • Propofol (procedure reference)
  • Verapamil (comparative agent)

Properties

CAS Number

122647-32-9

Product Name

Ibutilide fumarate

IUPAC Name

but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide

Molecular Formula

C44H76N4O10S2

Molecular Weight

885.2 g/mol

InChI

InChI=1S/2C20H36N2O3S.C4H4O4/c2*1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h2*12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

PCIOHQNIRPWFMV-UHFFFAOYSA-N

SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O

Solubility

MW: 885.23. Crystals from acetone, mp 117-119 °C.; UV max (95% ethanol): 228, 267 nm (epsilon 16670, 894); solubility: (mg/mL): aqueous >100 (pH less than or equal to 7) /Ibutilide fumarate/
4.73e-03 g/L

Synonyms

Corvert
ibutilide
ibutilide fumarate
ibutilide, (+)-isomer
ibutilide, (+-)-isomer
ibutilide, (-)-isomer
ibutilide, fumarate salt (2:1), (+)-isomer
ibutilide, fumarate salt (2:1), (+-)-isomer
N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide
U-70226E
U-82208E
U-82209E
U82208E
U82209E

Canonical SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.